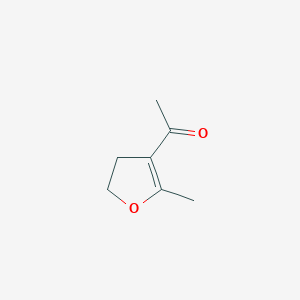![molecular formula C8H7F3N2O2 B1657901 [2-Nitro-4-(trifluoromethyl)phenyl]methanamine CAS No. 58579-56-9](/img/structure/B1657901.png)
[2-Nitro-4-(trifluoromethyl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Nitro-4-(trifluoromethyl)phenyl]methanamine: is an organic compound characterized by the presence of a benzenemethanamine core substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions:
Hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile: This method involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile under base or acid catalysis to produce 2-nitro-4-trifluoromethyl benzamide.
Heating with Cyanide and Catalysts: Another method involves heating 3-nitro-4-chlorobenzotrifluoride with cyanide and catalysts such as cuprous bromide and nickel bromide in a solvent like N-methyl-2-pyrrolidone.
Industrial Production Methods: The industrial production of benzenemethanamine, 2-nitro-4-(trifluoromethyl)- typically follows the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The trifluoromethyl group can be involved in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry:
作用機序
The mechanism of action of benzenemethanamine, 2-nitro-4-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase, which plays a crucial role in the biosynthesis of plastoquinone in plants . This inhibition disrupts the electron transport chain, leading to the death of the plant.
類似化合物との比較
2-Nitro-4-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and nitro substituents but differs in the functional group attached to the benzene ring.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Another similar compound with a sulfonyl chloride group instead of the amine group.
Uniqueness:
[2-Nitro-4-(trifluoromethyl)phenyl]methanamine: is unique due to the presence of both an amine and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
58579-56-9 |
|---|---|
分子式 |
C8H7F3N2O2 |
分子量 |
220.15 |
IUPAC名 |
[2-nitro-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H,4,12H2 |
InChIキー |
YEPQBZHQKFWZPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CN |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(5-iodofuran-2-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657818.png)

![ethyl 2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657821.png)
![dimethyl 2-[(E)-2-methyl-3-morpholin-4-ylprop-2-enylidene]propanedioate](/img/structure/B1657822.png)

![ethyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657825.png)
![ethyl (2E)-2-[(2-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657827.png)
![2-[N-(2-hydroxyethyl)-4-[(2-methylphenyl)diazenyl]anilino]ethanol](/img/structure/B1657830.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657831.png)

![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657834.png)
![2-(2,6-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-5-methyl-1,3-thiazolidin-4-one hydrochloride](/img/structure/B1657837.png)

![N-[(phenylsulfanyl)methyl]benzamide](/img/structure/B1657840.png)
